1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
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Overview
Description
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine with 2-furylmethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and furylmethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Electrophiles or nucleophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thione derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of a sulfur atom.
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-imine: Contains an imine group instead of a thione group.
Uniqueness
1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or imine analogs. The thione group can participate in specific interactions with biological targets, making this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
1-benzyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c20-15-16-11-17(10-14-7-4-8-19-14)12-18(15)9-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRDZVOGHOYYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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